molecular formula C17H15F2N3O2 B2419514 N-[Cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide CAS No. 1385272-76-3

N-[Cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide

Cat. No.: B2419514
CAS No.: 1385272-76-3
M. Wt: 331.323
InChI Key: UXIAIOWGGNDGJO-UHFFFAOYSA-N
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Description

N-[Cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a cyano group, difluorophenyl moiety, and a pyridin-3-yloxybutanamide backbone, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and catalysts to facilitate the reaction. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

N-[Cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[Cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and difluorophenyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyano-substituted aromatic compounds and fluorinated pyridines. Examples include:

Uniqueness

N-[Cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O2/c18-12-5-6-14(15(19)9-12)16(10-20)22-17(23)4-2-8-24-13-3-1-7-21-11-13/h1,3,5-7,9,11,16H,2,4,8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIAIOWGGNDGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCCCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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